molecular formula C23H17FN4O B5524359 N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B5524359
M. Wt: 384.4 g/mol
InChI Key: GSYUITSQGQZUOY-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-357980 involves several steps:

Industrial production methods for WAY-357980 are not widely documented, but the synthesis generally follows the laboratory procedures with optimization for larger scale production.

Chemical Reactions Analysis

WAY-357980 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-357980 has several scientific research applications:

Mechanism of Action

WAY-357980 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By blocking COX-2, WAY-357980 reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Properties

IUPAC Name

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c24-20-13-11-17(12-14-20)22-19(16-28(27-22)21-9-5-2-6-10-21)15-25-26-23(29)18-7-3-1-4-8-18/h1-16H,(H,26,29)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUITSQGQZUOY-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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